molecular formula C13H31PSn B14376591 Dibutyl[2-(trimethylstannyl)ethyl]phosphane CAS No. 90127-32-5

Dibutyl[2-(trimethylstannyl)ethyl]phosphane

Cat. No.: B14376591
CAS No.: 90127-32-5
M. Wt: 337.07 g/mol
InChI Key: MXQYGQVHWVJAMQ-UHFFFAOYSA-N
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Description

Dibutyl[2-(trimethylstannyl)ethyl]phosphane is a chemical compound that features a phosphane group bonded to a dibutyl group and a 2-(trimethylstannyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of dibutylphosphane with 2-(trimethylstannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides.

    Reduction: Reduction reactions can convert the phosphane group to a phosphine.

    Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphane oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.

Scientific Research Applications

Dibutyl[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in the study of biological systems and as a probe for biochemical reactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibutyl[2-(trimethylstannyl)ethyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding and subsequent chemical reactions. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphate: Similar in structure but lacks the stannyl group.

    2-(Tributylstannyl)thiophene: Contains a stannyl group but differs in the phosphane component.

Uniqueness

Dibutyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both the phosphane and stannyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable reagent in various fields of research.

Properties

CAS No.

90127-32-5

Molecular Formula

C13H31PSn

Molecular Weight

337.07 g/mol

IUPAC Name

dibutyl(2-trimethylstannylethyl)phosphane

InChI

InChI=1S/C10H22P.3CH3.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;3*1H3;

InChI Key

MXQYGQVHWVJAMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CC[Sn](C)(C)C

Origin of Product

United States

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